[4-(Dimethylamino)butyl](methyl)amine
Overview
Description
4-(Dimethylamino)butyl](methyl)amine, commonly known as DMBA, is an organic compound with a variety of uses in scientific research. DMBA is a versatile compound that is used in synthesis, as a reagent, and as a biological probe.
Scientific Research Applications
Synthesis of Heterocycles
4-(Dimethylamino)butylamine: is utilized in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. Its structure allows for the introduction of nitrogen-containing rings, which are common in bioactive molecules. The versatility of this compound in forming heterocycles is due to its ability to act as a nucleophile or electrophile, participating in various ring-closure reactions .
Organic Synthesis - Amination
In organic synthesis, amination is a key transformation. 4-(Dimethylamino)butylamine can be used to introduce the amino functional group into organic substrates. This process is essential for creating compounds with biological activity, such as pharmaceuticals and agrochemicals .
Catalyst in Ionic Liquid Form
The compound has been reported to form the basis of ionic liquids that act as catalysts. These ionic liquids are used in environmentally friendly methods for the synthesis of indoles via Fischer indole synthesis and 1H-tetrazoles via click chemistry. The use of these ionic liquids as catalysts is advantageous due to their reusability and reduced environmental impact .
Pharmaceutical Research - Drug Synthesis
In pharmaceutical research, 4-(Dimethylamino)butylamine serves as a versatile building block. It is a crucial starting material or intermediate in the synthesis of innovative drug candidates. Its unique molecular structure allows for the creation of a wide range of pharmacologically active compounds .
Copolymerization
The compound is used in the copolymerization of amine-containing monomers. This application is significant in materials science, where the resulting copolymers can have varied properties such as hydrophilicity, charge, and reactivity. These properties are useful in creating materials for drug delivery systems, coatings, and adhesives .
Functionalization of Acyclic Systems
4-(Dimethylamino)butylamine: is also employed in the functionalization of acyclic systems. This includes the introduction of various functional groups into carbon chains, which is a fundamental aspect of organic synthesis. The compound’s reactivity allows for the creation of complex molecules with potential applications in various industries .
properties
IUPAC Name |
N,N',N'-trimethylbutane-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-8-6-4-5-7-9(2)3/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTKNWSJLVKOJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439508 | |
Record name | [4-(dimethylamino)butyl](methyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50439508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
20383-23-7 | |
Record name | [4-(dimethylamino)butyl](methyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50439508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(dimethylamino)butyl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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